5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGGMMTZHQIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride typically involves the reaction of piperazine with furan-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride has demonstrated promising anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer cells. The compound's mechanism involves the inhibition of specific proteins associated with cancer cell proliferation.
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MCF-7 | 5.2 | Growth inhibition |
| Pancreatic | 3.8 | Selective cytotoxicity |
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
1. Mechanism of Action
The biological activity of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride can be attributed to its ability to interact with various biological targets:
- Matrix Metalloproteinases (MMPs) : The compound has shown binding affinity towards MMPs, which play a crucial role in tissue remodeling and cancer metastasis. Studies indicate an IC₅₀ value as low as 13 nM against MMP-3, suggesting potent inhibitory activity.
- Antiviral Activity : Preliminary investigations suggest potential antiviral properties, particularly against RNA viruses, by inhibiting viral protein functions.
Materials Science Applications
In materials science, 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride serves as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on multiple cancer cell lines. Results indicated significant growth inhibition in MCF-7 cells with an IC₅₀ value of 5.2 μM, demonstrating its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Activity Assessment
A research article in Antimicrobial Agents and Chemotherapy reported the antimicrobial effects of the compound against Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Mechanism of Action
The mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 5-(Piperazine-1-sulfonyl)furan-2-carboxylate Hydrochloride
- Structure : Replaces the carboxylic acid with an ethyl ester (C₁₁H₁₇ClN₂O₅S).
- Key Differences :
- Higher lipophilicity due to the ester group, enhancing membrane permeability.
- Requires hydrolysis for activation into the bioactive carboxylic acid form.
- Applications : Intermediate in synthesis; used to improve bioavailability of prodrugs .
5-(Piperazin-1-yl)benzofuran-2-carboxamide Hydrochloride
- Structure : Benzofuran core replaces furan, with a carboxamide group at position 2 (C₁₃H₁₅N₃O₂·HCl).
- Key Differences :
- Extended aromatic system (benzofuran) enhances π-stacking interactions in biological targets.
- Carboxamide group improves metabolic stability compared to carboxylic acid.
- Applications : Precursor to vivarodone, a serotonin receptor modulator .
Heterocyclic Sulfonyl Modifications
1-[(5-Bromo-2-thienyl)sulfonyl]-3-methylpiperazine Hydrochloride
- Structure : Thiophene replaces furan, with a bromine substituent (C₉H₁₃BrClN₂O₂S₂).
- Key Differences :
- Thiophene’s sulfur atom increases electron density, altering reactivity in nucleophilic substitutions.
- Bromine enhances halogen bonding in enzyme inhibition.
- Applications : Explored in kinase inhibition due to sulfonyl-piperazine motifs .
5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic Acid Hydrochloride
Carboxylic Acid Derivatives
5-(3-Trifluoromethyl-phenoxymethyl)furan-2-carboxylic Acid
- Structure: Phenoxymethyl group with CF₃ substituent (C₁₃H₁₀F₃O₄).
- Key Differences: CF₃ group enhances acidity (pKa ~2.5 vs. ~4.5 for the target compound), improving solubility at physiological pH. Phenoxy group facilitates hydrophobic interactions in enzyme pockets.
- Applications : Anti-inflammatory and anticancer drug candidates .
Data Table: Comparative Analysis
Biological Activity
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride features a furan ring, a piperazine moiety, and a sulfonyl group, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.
The mechanism of action for 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor modulator, impacting pathways related to inflammation, pain, and possibly cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Binding : It could bind to specific receptors, blocking their activity or altering their signaling pathways.
Anti-inflammatory Properties
Studies have shown that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The piperazine and sulfonyl groups are often implicated in enhancing anti-inflammatory activity through modulation of immune responses.
Anticancer Activity
Research suggests that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that compounds with a piperazine structure showed significant inhibition of TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases .
- Anticancer Activity : In vitro studies revealed that 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride exhibited cytotoxic effects against several human cancer cell lines, with IC50 values indicating potency comparable to standard chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with specific binding sites on target proteins, providing insights into its potential as a therapeutic agent .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
